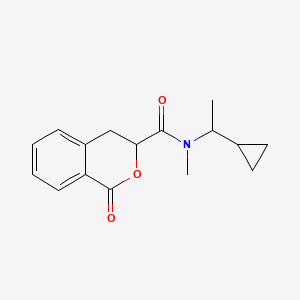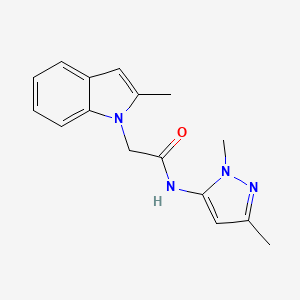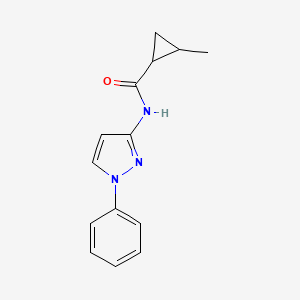![molecular formula C14H16ClN3O B7526329 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative that is synthesized using specific methods and has unique biochemical and physiological effects.
Scientific Research Applications
3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anti-inflammatory agent, a cancer treatment drug, and an inhibitor of specific enzymes.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide is not fully understood. However, it is believed that this compound acts by inhibiting specific enzymes involved in various biochemical pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide has unique biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins. This compound has also been studied for its potential as a cancer treatment drug due to its ability to inhibit specific enzymes involved in cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of inhibiting these enzymes on various biochemical pathways. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for the study of 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide. One of the future directions is to study the potential of this compound as a treatment for specific diseases such as cancer and inflammatory disorders. Another future direction is to study the potential of this compound as an inhibitor of specific enzymes involved in various biochemical pathways. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.
In conclusion, 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide is a chemical compound that has potential applications in various scientific research fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects. Further studies are needed to determine the potential of this compound as a treatment for specific diseases and as an inhibitor of specific enzymes involved in various biochemical pathways.
Synthesis Methods
3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide is synthesized using a specific method that involves the reaction of 3-chlorobenzoyl chloride with 1-(1,5-dimethylpyrazol-4-yl) ethan-1-ol in the presence of a base such as triethylamine. The reaction is carried out under specific conditions, including temperature, time, and solvent, to obtain the desired product.
properties
IUPAC Name |
3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9(13-8-16-18(3)10(13)2)17-14(19)11-5-4-6-12(15)7-11/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLBFZNRDNHLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)




![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)



![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)